molecular formula C12H14FNO4 B2453954 4-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydro-2H-pyran CAS No. 1233953-00-8

4-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydro-2H-pyran

Cat. No.: B2453954
CAS No.: 1233953-00-8
M. Wt: 255.245
InChI Key: ZGGCXRBNFHNQMS-UHFFFAOYSA-N
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Description

4-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydro-2H-pyran is a chemical compound characterized by its unique structure, which includes a tetrahydropyran ring substituted with a fluoro-nitrophenoxy group

Properties

IUPAC Name

4-[(2-fluoro-4-nitrophenoxy)methyl]oxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO4/c13-11-7-10(14(15)16)1-2-12(11)18-8-9-3-5-17-6-4-9/h1-2,7,9H,3-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGCXRBNFHNQMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=C(C=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydro-2H-pyran typically involves the reaction of 2-fluoro-4-nitrophenol with tetrahydro-2H-pyran-4-methanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and automated systems to ensure consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydro-2H-pyran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amino group.

    Substitution: The fluoro and nitro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could produce a variety of oxidized products.

Scientific Research Applications

Chemistry

This compound serves as an important intermediate in the synthesis of more complex molecules. Its unique functional groups allow for diverse reactivity, making it a valuable building block in organic synthesis.

Research has indicated potential biological applications, including:

  • Antimicrobial Properties : Studies have explored derivatives of compounds related to 4-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydro-2H-pyran for their effectiveness against various microbial strains.
  • Anticancer Activity : The compound may exhibit anticancer properties, with ongoing research assessing its effects on tumor cell lines. For instance, related compounds have shown promising results in inhibiting tumor growth without significant toxicity .

Pharmaceutical Development

The compound is being investigated as a precursor for pharmaceutical agents. Its structural characteristics may contribute to developing new drugs targeting specific diseases, particularly those requiring novel mechanisms of action.

Industrial Applications

In industrial settings, it can be utilized as a reagent in various chemical processes or as a component in the development of new materials. The stability and reactivity of the tetrahydropyran ring make it suitable for applications in material science and polymer chemistry.

Case Studies

Several studies have highlighted the importance of this compound in drug development:

  • A study on derivatives related to 4-fluoro-4-nitrophenoxy compounds demonstrated significant activity against Mycobacterium tuberculosis, with some derivatives showing minimum inhibitory concentrations (MIC) as low as 4 μg/mL .
CompoundMIC (μg/mL)Activity
Derivative 3m4Potent against M. tuberculosis
Other derivatives4 - 64Moderate activity

Mechanism of Action

The mechanism of action of 4-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydro-2H-pyran involves its interaction with specific molecular targets. The fluoro and nitro groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The tetrahydropyran ring provides structural stability and can affect the compound’s overall properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-Fluoro-5-nitrophenoxy)methyl]tetrahydro-2H-pyran
  • 4-[(2-Chloro-4-nitrophenoxy)methyl]tetrahydro-2H-pyran
  • 4-[(2-Fluoro-4-aminophenoxy)methyl]tetrahydro-2H-pyran

Uniqueness

4-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydro-2H-pyran is unique due to the specific positioning of the fluoro and nitro groups, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups with the tetrahydropyran ring makes it a versatile compound for various research and industrial purposes.

Biological Activity

4-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydro-2H-pyran is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

PropertyValue
Molecular Formula C12H14FNO4
Molecular Weight 255.24 g/mol
CAS Number 1233953-00-8

The structure includes a tetrahydropyran ring substituted with a fluoro-nitrophenoxy group, which is critical for its biological activity. The presence of these functional groups may influence its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 2-fluoro-4-nitrophenol with tetrahydro-2H-pyran-4-methanol. The reaction is conducted in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) under controlled heating conditions .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. The nitro group in particular has been associated with enhanced antibacterial properties. For example, studies have shown that related compounds demonstrate significant activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MIC) ranging from 93.7 to 46.9 μg/mL .

Antitumor Activity

Preliminary studies suggest that this compound may also possess antitumor properties. The structure-activity relationship (SAR) analysis indicates that the presence of electron-withdrawing groups, such as the nitro group, can enhance cytotoxic effects against various cancer cell lines. For instance, compounds with similar moieties have shown IC50 values in the low micromolar range against specific cancer cell lines, indicating potential for further development as anticancer agents .

The mechanism by which this compound exerts its biological effects may involve several pathways:

  • Interaction with DNA : Nitro groups can form reactive intermediates that interact with DNA, potentially leading to cytotoxic effects.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, particularly those associated with cancer cell proliferation.
  • Cell Membrane Disruption : The lipophilic nature of the tetrahydropyran ring may facilitate membrane penetration, leading to cell lysis in susceptible organisms .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that derivatives of nitrophenol exhibited significant antibacterial activity against multi-drug resistant strains, suggesting that modifications to the nitrophenyl moiety can enhance efficacy .
  • Cytotoxicity Assays : In vitro assays indicated that compounds structurally related to this compound showed promising results against human cancer cell lines, with IC50 values lower than those of established chemotherapeutics like doxorubicin .

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